Superior Photostability of Annatto vs. Paprika Under Simulated Retail Lighting
In a direct comparison of natural red/orange colorants applied to 'Hamlin' oranges, only annatto extract maintained a stable color when subsequently stored in simulated market conditions. Under these conditions (23 °C exposed to 300 lx of standard fluorescent white light), paprika extract and paprika oleoresin faded, while annatto extract remained stable [1].
| Evidence Dimension | Color stability under light exposure |
|---|---|
| Target Compound Data | Stable color maintained |
| Comparator Or Baseline | Paprika extract, Paprika oleoresin |
| Quantified Difference | Annatto stable; paprika faded (qualitative observation) |
| Conditions | Storage at 23 °C, exposed to 300 lx standard fluorescent white light; applied to orange peel with carnauba wax coating |
Why This Matters
This superior photostability is a critical differentiator for procurement in applications like fruit coatings where product must maintain visual appeal under retail lighting.
- [1] Sun, X., Baldwin, E., Ritenour, M., Hagenmaier, R., & Bai, J. (2015). Evaluation of Natural Colorants and Their Application on Citrus Fruit as Alternatives to Citrus Red No. 2. HortScience, 50(9), 1353-1357. View Source
